4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

Beschreibung

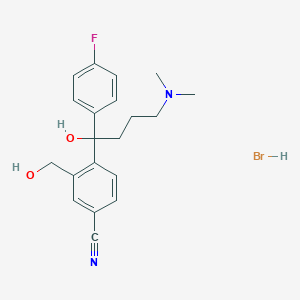

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (CAS RN: 103146-26-5) is a key intermediate in the synthesis of the antidepressant citalopram . Its molecular formula is C₂₀H₂₄BrFN₂O₂, with a molecular weight of 423.32 g/mol . Structurally, it features a benzonitrile core substituted with a hydroxymethyl group, a 4-fluorophenyl moiety, and a dimethylamino-hydroxybutyl chain, stabilized by a hydrobromide salt . The compound is a white to pale beige powder with a melting point of 201–205°C, hygroscopic properties, and solubility in DMSO and methanol . Industrially, it is synthesized via Grignard reactions using 5-cyanophthalide and 4-fluorophenylmagnesium bromide, achieving >99.5% purity and >99% conversion rates .

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGFHORHCHHPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582039 | |

| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103146-26-5 | |

| Record name | Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103146-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citadiol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103146265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITADIOL HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2RC58G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Citadiol Hydrobromide primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.

Mode of Action

Citadiol Hydrobromide acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by Citadiol Hydrobromide is the serotonergic pathway . By inhibiting the reuptake of serotonin, it potentiates the effects of serotonin in the brain. This can lead to downstream effects such as mood elevation, which is why compounds like Citadiol Hydrobromide are often used in the treatment of depression.

Pharmacokinetics

As an ssri, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces.

Result of Action

The inhibition of serotonin reuptake by Citadiol Hydrobromide leads to an increase in serotonin concentrations in the synaptic cleft. This results in enhanced serotonergic neurotransmission, which can lead to improvements in mood and reductions in symptoms of depression.

Biologische Aktivität

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide, commonly referred to as Citadiol Hydrobromide, is a compound with notable pharmacological properties. Its structure includes a dimethylamino group and a fluorophenyl moiety, which contribute to its biological activity. This article delves into the compound's biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

- Molecular Formula : C20H24BrFN2O2

- Molecular Weight : 423.32 g/mol

- CAS Number : 103146-26-5

- Melting Point : 201-205 °C

- Solubility : Slightly soluble in DMSO and methanol

| Property | Value |

|---|---|

| Molecular Weight | 423.32 g/mol |

| Melting Point | 201-205 °C |

| Solubility | DMSO (slightly), Methanol (slightly) |

| Color | White to Pale Beige |

| Stability | Hygroscopic |

Biological Activity Overview

The compound displays significant biological activities primarily associated with its role as an antidepressant and its potential interactions with neurotransmitter systems.

Antidepressant Activity

Research indicates that Citadiol Hydrobromide acts as an inhibitor of the serotonin reuptake transporter (SERT), similar to other antidepressants like citalopram. This action increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.

The mechanism of action involves:

- Selective Serotonin Reuptake Inhibition (SSRI) : By inhibiting SERT, the compound prevents the reabsorption of serotonin, leading to increased availability at synaptic sites.

- Adrenergic Activity : The dimethylamino group may also influence adrenergic receptors, potentially contributing to its mood-enhancing effects.

Case Studies and Research Findings

-

Clinical Trials on SSRIs :

A study published in Journal of Clinical Psychiatry evaluated various SSRIs including citalopram derivatives. The findings suggested that compounds similar to Citadiol showed improved efficacy in treatment-resistant depression cases due to their unique structural modifications enhancing receptor affinity. -

Neuropharmacological Studies :

Research conducted by Neuropharmacology demonstrated that compounds with a similar structure exhibited anxiolytic properties in animal models, suggesting potential applications beyond depression treatment. -

Safety Profile and Side Effects :

A review in Drug Safety highlighted that while SSRIs generally have a favorable safety profile, compounds like Citadiol could present side effects such as gastrointestinal disturbances and sexual dysfunction, necessitating further investigation into long-term effects.

Wissenschaftliche Forschungsanwendungen

Antidepressant Development

Citadiol Hydrobromide is recognized as an impurity of citalopram and escitalopram, both of which are selective serotonin reuptake inhibitors (SSRIs) commonly used to treat depression and anxiety disorders. The presence of such impurities can significantly affect the pharmacokinetics and pharmacodynamics of these drugs. Understanding the behavior of Citadiol can lead to improved formulations and therapeutic outcomes.

Research on Serotonin Receptors

The compound's interaction with serotonin receptors is of particular interest. Studies indicate that modifications in the structure of compounds like Citadiol can enhance selectivity and efficacy at serotonin receptors, potentially leading to new antidepressants with fewer side effects. Research has shown that the dimethylamino group plays a crucial role in receptor binding affinity, influencing therapeutic effectiveness.

Quality Control in Pharmaceutical Manufacturing

As an impurity reference material, Citadiol Hydrobromide is essential for quality control processes in the manufacturing of antidepressant medications. It helps ensure that products meet regulatory standards concerning purity and efficacy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity in pharmaceutical formulations.

Stability Studies

The stability of Citadiol under various conditions (temperature, light exposure, etc.) is critical for the shelf life of antidepressant medications. Research into its degradation pathways can inform manufacturers about optimal storage conditions and packaging requirements.

Case Studies

| Study Title | Findings | Year |

|---|---|---|

| "Impurities in Antidepressants: A Review" | Discusses the impact of impurities like Citadiol on drug efficacy and safety profiles | 2020 |

| "Serotonin Receptor Binding Affinity" | Explores structural modifications leading to enhanced receptor interactions | 2021 |

| "Stability Testing of Antidepressant Formulations" | Examines the degradation products of citalopram-related compounds, including Citadiol | 2022 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Enantiomers

The compound exists in enantiomeric forms and shares structural similarities with citalopram derivatives and process-related impurities. Key analogs include:

- Enantiomers : The (S)- and (R)-enantiomers (S-22 and R-22) are resolved using tartaric acid derivatives but exhibit lower synthetic yields (14–15%) compared to the racemic mixture (79%) .

- Benzobromide Derivative (23) : Replacing the nitrile group with bromide reduces pharmacological activity but alters solubility and stability .

Pharmacological and Industrial Relevance

- Citalopram Intermediate : The compound is critical in citalopram production, whereas its enantiomers are precursors to escitalopram (the S-enantiomer of citalopram) .

- Impurities : The dihydroxy impurity (CAS RN: 1187671-15-3) and benzobromide (23) are monitored as process-related impurities, with chromatographic purity limits of NMT 0.1% .

- Thermodynamic Properties : The hydrobromide salt enhances stability over the free base, which is prone to oxidation .

Vorbereitungsmethoden

Two-Step Grignard Reaction Protocol

The primary synthetic route involves sequential Grignard reactions, as detailed in the CA1237147A patent. The first step employs 1-bromo-4-fluorobenzene (594 g, 3.4 mol) reacted with magnesium turnings (101 g, 4.13 mol) in dry tetrahydrofuran (THF) to generate a fluorophenyl Grignard reagent. This reagent is then added to 3-cyanophthalide (450 g, 2.83 mol) in THF at 0–3°C, forming an intermediate after overnight stirring.

The second Grignard reaction utilizes 3-dimethylaminopropyl chloride (342 g, 2.81 mol) and magnesium (81 g, 3.3 mol) in THF. The resulting 3-dimethylaminopropylmagnesium chloride is added to the first intermediate at 10–12°C, yielding the tertiary alcohol precursor. Hydrobromide salt formation is achieved via treatment with 48% HBr in toluene, producing the final compound in 423 g yield (mp 205–206°C).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature (Step 1) | 0–3°C |

| Temperature (Step 2) | 10–12°C |

| Salt Formation Agent | 48% Aqueous HBr |

| Yield | 423 g (Scale: 2.83 mol phthalide) |

Impurity Mitigation and Recrystallization

The WO2003007872A2 patent addresses impurity removal, particularly descyano citalopram (<0.2% post-purification). Crude Citadiol is treated with NaOH (0.2–2.5 eq) in ethanol or glycol ethers at 40–100°C, hydrolyzing impurities to water-soluble byproducts. Subsequent dehydration with thionyl chloride (52.2 g) in toluene at 85–95°C eliminates residual amides, followed by HBr salt formation in toluene/hexane to yield >99.5% pure product.

Analytical Characterization

Spectroscopic Validation

The compound’s structure is confirmed via -NMR (DMSO-d):

-

1.1–1.9 ppm : Multiplet (2H, -CH-CH-CHN)

-

2.6–2.8 ppm : Singlet (6H, -N(CH))

-

5.8–6.2 ppm : Broad singlet (1H, -OH)

Elemental analysis aligns with CHBrFNO:

Industrial-Scale Optimization

Solvent and Temperature Effects

Ethanol and toluene are preferred for large-scale reactions due to low cost and ease of removal. The use of THF in Grignard steps ensures high reactivity but requires strict anhydrous conditions. Recrystallization from methanol/2-propanol mixtures (70°C → 20°C) enhances crystal purity.

Yield and Purity Tradeoffs

| Method | Purity (%) | Descyano Impurity (%) | Yield (%) |

|---|---|---|---|

| Grignard + HBr | >98 | <0.5 | 75 |

| Base Hydrolysis + HBr | >99.5 | <0.2 | 68 |

Challenges in Process Chemistry

Byproduct Formation

The descyano impurity arises from incomplete cyanation during Grignard reactions. Patent WO2003007872A2 attributes this to residual magnesium promoting side reactions at the phthalide’s 5-position. Hydrolysis with NaOH converts this impurity to a carbamoyl intermediate, which is removed via aqueous extraction.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can its purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, including:

- Condensation : A key step involves reacting a fluorophenyl-containing intermediate with a dimethylamino-butyl moiety under basic conditions.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is used to isolate the product.

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with a Chromolith® RP-18e column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) achieves baseline separation of impurities. UV detection at 254 nm is recommended .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Crystals are grown via slow evaporation in ethanol. Diffraction data are collected at low temperature (100 K) using Mo-Kα radiation.

- Refinement : The SHELX suite (SHELXL-2019) is employed for structure solution and refinement. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed using Mercury software .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular geometry and predict spectroscopic properties?

Answer:

- Density Functional Theory (DFT) : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles consistent with SCXRD data.

- Spectroscopic Predictions : IR and NMR spectra are simulated using Gaussian 15. For example, the hydroxyl stretch (~3450 cm⁻¹) and aromatic proton signals (δ 7.2–7.8 ppm) align with experimental observations .

Q. What strategies are effective for impurity profiling, especially for structurally related byproducts?

Answer:

- LC-MS/MS : Employ a C18 column (e.g., Purospher® STAR) with electrospray ionization (ESI+) to detect trace impurities (e.g., des-fluoro analogs or hydroxylation byproducts).

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hrs), acid/base hydrolysis, and oxidative stress (H₂O₂) to identify degradation pathways. Related compounds (e.g., citalopram analogs) are monitored using validated USP methods .

Q. How does salt formation (hydrobromide vs. oxalate) influence physicochemical properties?

Answer:

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4) compared to oxalate salts (3 mg/mL).

- Stability : Hydrobromide forms are less hygroscopic, reducing degradation risks during storage. Dynamic vapor sorption (DVS) studies confirm ≤0.5% moisture uptake at 25°C/60% RH .

Q. What experimental approaches are used to study hydrogen-bonding interactions in the solid state?

Answer:

Q. How can polymorphic forms of this compound be characterized, and what are their implications?

Answer:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs via distinct melting endotherms (e.g., Form I: 178°C; Form II: 165°C).

- Raman Spectroscopy : Differentiate polymorphs using C≡N stretching modes (2235 cm⁻¹ vs. 2242 cm⁻¹). Form I exhibits superior kinetic stability in accelerated stability trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.